molecular formula C19H20N4O2 B10881147 N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide

N'-{(3Z)-1-[(dimethylamino)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-2-phenylacetohydrazide

Cat. No.: B10881147
M. Wt: 336.4 g/mol
InChI Key: OLHXXKDDEVLBLV-UHFFFAOYSA-N
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Description

N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE is a complex organic compound with a unique structure that combines an indole moiety with a hydrazide group

Preparation Methods

The synthesis of N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE typically involves multiple steps. One common synthetic route includes the condensation of an indole derivative with a hydrazide under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactions with optimized parameters to maximize efficiency and minimize costs .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group. Common reagents and conditions for these reactions include acidic or basic environments, specific temperatures, and the presence of catalysts. .

Scientific Research Applications

N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Similar compounds to N’~1~-{1-[(DIMETHYLAMINO)METHYL]-2-OXO-1,2-DIHYDRO-3H-INDOL-3-YLIDEN}-2-PHENYLACETOHYDRAZIDE include other indole derivatives and hydrazides. These compounds share structural similarities but may differ in their chemical reactivity and biological activity. For example, N,N-dimethyl enaminones are similar in structure but have different applications and reactivity profiles

Properties

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-[1-[(dimethylamino)methyl]-2-hydroxyindol-3-yl]imino-2-phenylacetamide

InChI

InChI=1S/C19H20N4O2/c1-22(2)13-23-16-11-7-6-10-15(16)18(19(23)25)21-20-17(24)12-14-8-4-3-5-9-14/h3-11,25H,12-13H2,1-2H3

InChI Key

OLHXXKDDEVLBLV-UHFFFAOYSA-N

Canonical SMILES

CN(C)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CC3=CC=CC=C3

Origin of Product

United States

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